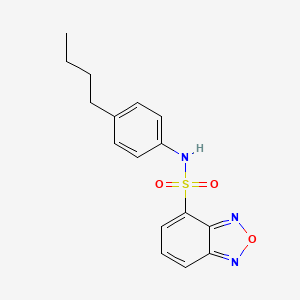![molecular formula C13H11N3S B11122343 2-Cyclopropyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11122343.png)
2-Cyclopropyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a cyclopropyl group and a phenyl group attached to an imidazo[2,1-b][1,3,4]thiadiazole core. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole derivatives with cyclopropyl and phenyl substituents. One common method involves the cyclization of 2-amino-1,3,4-thiadiazole with phenacyl bromide derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in halogenated or alkylated derivatives .
Scientific Research Applications
2-Cyclopropyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . Additionally, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
2-Cyclopropyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
2-Cyclopropyl-5-phenylimidazo[2,1-b][1,3,4]thiadiazole: Similar structure but different substitution pattern, leading to variations in biological activity.
2-Cyclopropyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole: Contains a methoxy group, which can enhance its anticancer activity.
2-Cyclopropyl-6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole: Bromine substitution can increase its potency against certain bacterial strains.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and the resulting biological activities.
Properties
Molecular Formula |
C13H11N3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-cyclopropyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H11N3S/c1-2-4-9(5-3-1)11-8-16-13(14-11)17-12(15-16)10-6-7-10/h1-5,8,10H,6-7H2 |
InChI Key |
KKPSSDIFMZSOKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=C(N=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11122266.png)

![5-({4-(3-Methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B11122272.png)

![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B11122279.png)

![Methyl 4,5-dimethoxy-2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11122290.png)
![N~3~-allyl-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11122304.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122309.png)
![4-fluoro-N'-{(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene}benzohydrazide](/img/structure/B11122316.png)
![N'-[(E)-furan-2-ylmethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11122320.png)
![methyl {(3Z)-3-[2-({[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11122321.png)
![(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11122330.png)
